2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative notable for its unique structure, which includes a pyridazine ring substituted at the 2 and 6 positions. The compound features an aminoethyl group at position 2 and a chlorophenyl group at position 6, contributing to its potential biological activity. Its molecular formula is CHClNO, with a molecular weight of approximately 239.69 g/mol. The presence of the chlorophenyl moiety is significant as it enhances the compound's potential interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.
The synthesis of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the following methods:
Technical details regarding these synthetic methods can vary significantly based on the specific reagents and conditions used, emphasizing the adaptability of this synthesis in a laboratory setting.
The molecular structure of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one can be described as follows:
The chemical reactivity of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one can be explored through various reactions:
The specific conditions (e.g., temperature, solvent, catalysts) for these reactions are critical for optimizing yields and selectivity in synthetic applications.
The mechanism of action for 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with biological molecules:
The physical and chemical properties of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one are essential for understanding its behavior in different environments:
The scientific uses of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one span several fields:
Pyridazin-3(2H)-one derivatives demonstrate significant therapeutic potential in cardiovascular diseases through selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE type III (PDE III). These compounds increase intracellular cyclic adenosine monophosphate (cAMP) levels by preventing its hydrolysis. Elevated cAMP enhances cardiac contractility (inotropy) and promotes vascular smooth muscle relaxation. The vasodilatory effects arise from cAMP-mediated inhibition of myosin light chain kinase, reducing contractile force in vascular tissues. This dual action classifies pyridazinone-based agents as "inodilators," improving cardiac output while reducing systemic vascular resistance [1] [8]. Structural constraints within tricyclic pyridazinone scaffolds (e.g., indeno-fused derivatives) optimize PDE III binding affinity. For example, compound 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one exhibits potent vasodilatory activity by targeting myocardial and vascular PDE III isoforms. This reduces afterload in heart failure models and enhances coronary blood flow [8].
Table 1: Cardiovascular Effects of Pyridazinone Derivatives via PDE III Inhibition
Structural Feature | cAMP Elevation | Vasodilation Efficacy | Inotropic Effect |
---|---|---|---|
6-Aryl-4,5-dihydropyridazinone | Moderate | +++ | ++ |
Benzo-fused tricyclic core | High | ++++ | +++ |
Acetylaminopyridazinone | High | ++++ | ++++ |
Pyridazin-3(2H)-one derivatives disrupt oncogenic signaling through dual inhibition of tyrosine kinases and poly(ADP-ribose) polymerase (PARP) enzymes. Tyrosine kinase inhibition occurs via competitive binding at the adenosine triphosphate (ATP)-binding site, suppressing phosphorylation cascades (e.g., MAPK/ERK) that drive tumor proliferation. Molecular modeling reveals that 6-aryl-2-(p-sulfamylphenyl)pyridazin-3(2H)-ones occupy critical hydrophobic pockets in vascular endothelial growth factor receptor 2 (VEGFR2), impeding angiogenesis [2]. Concurrently, select derivatives induce synthetic lethality in BRCA-deficient cancers by inhibiting PARP-1, compromising deoxyribonucleic acid (DNA) repair mechanisms. Structural activity relationship studies indicate that electron-withdrawing substituents at the pyridazinone C6 position (e.g., cyano or nitro groups) enhance PARP-1 binding affinity by forming hydrogen bonds with catalytic glutamate residues [1] [2]. This dual-target strategy positions pyridazinones as versatile scaffolds in precision oncology.
Pyridazin-3(2H)-one derivatives act as potent agonists of formyl peptide receptors (FPRs), key regulators of innate immunity. 2-Arylacetamide-functionalized pyridazinones (e.g., compound 6j and 11q) activate FPR1 and FPR2 on neutrophils, triggering intracellular calcium flux and chemotaxis. Molecular docking studies confirm that the pyridazinone core overlaps with formyl-methionine-leucine-phenylalanine peptide binding sites in FPR1, while the arylacetamide side chain engages transmembrane domain residues [7] [10]. Biased agonism is observed in derivatives like substituted 6-methyl-2,4-diarylpyridazin-3(2H)-ones, which stimulate prosurvival extracellular signal-regulated kinases 1/2 phosphorylation without activating detrimental calcium mobilization pathways. This promotes resolution of inflammation in models of myocardial ischemia-reperfusion injury by enhancing neutrophil-mediated clearance of cellular debris [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1